molecular formula C22H28N2O5S B3573407 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide

Cat. No.: B3573407
M. Wt: 432.5 g/mol
InChI Key: ZHQUGXSFMPZXBE-UHFFFAOYSA-N
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Description

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with benzylamine under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including sulfonylation and cyclopentylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-13-12-19(14-21(20)29-2)30(26,27)24(15-17-8-4-3-5-9-17)16-22(25)23-18-10-6-7-11-18/h3-5,8-9,12-14,18H,6-7,10-11,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUGXSFMPZXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Reactant of Route 2
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2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Reactant of Route 3
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Reactant of Route 4
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Reactant of Route 5
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Reactant of Route 6
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide

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